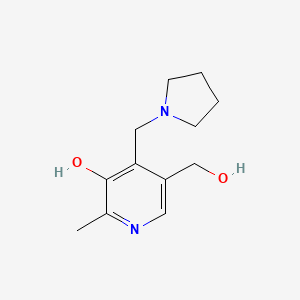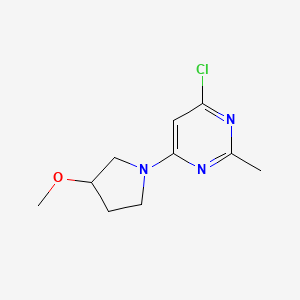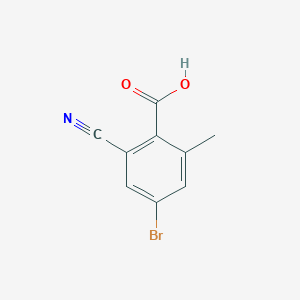
6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylic acid
Vue d'ensemble
Description
6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylic acid, also known as 6-Oxo-ETE, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound belongs to the family of pyridine carboxylic acids, and its chemical structure is characterized by the presence of a trifluoroethyl group and a keto group.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Researchers have explored various synthetic routes to create derivatives of dihydropyridine and related compounds. For instance, Wiedemann and Grohmann (2009) extensively evaluated historical and new synthesis paths for dihydroxypyridine derivatives, emphasizing the challenges and successes of reproducing routes via specific intermediates and presenting new synthesis strategies (Wiedemann & Grohmann, 2009). Another study focused on the synthesis of novel antimicrobial and antifungal agents derived from 6-oxo-pyridine-3-carboxamide, highlighting the potential for these compounds in medicinal chemistry (El-Sehrawi et al., 2015).
Coordination Polymers and Catalytic Applications
Coordination polymers (CPs) based on derivatives of dihydropyridine have been synthesized and studied for their structural features and catalytic applications. Paul et al. (2021) described the preparation of Zn(II) CPs using dihydropyridine-derived pro-ligands, demonstrating their effectiveness as heterogeneous catalysts in environmentally friendly conditions (Paul et al., 2021). This research showcases the utility of dihydropyridine derivatives in developing new materials with potential applications in green chemistry.
Biological and Photoluminescence Properties
The biological activities of dihydropyridine derivatives, including their antimicrobial and antifungal properties, have been a subject of interest. Hend M. A. El-Sehrawi et al. (2015) synthesized and evaluated a series of 6-oxo-pyridine-3-carboxamide derivatives, identifying compounds with broad-spectrum antibacterial activity comparable to standard drugs (El-Sehrawi et al., 2015). Additionally, the photoluminescence properties of coordination polymers containing dihydropyridine ligands have been explored, indicating the potential for these materials in optical applications (Yu et al., 2006).
Propriétés
IUPAC Name |
6-oxo-1-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-12-3-5(7(14)15)1-2-6(12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUYTXHBEZZMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)

![(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1488275.png)
![(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488277.png)



![methyl 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1488281.png)
